alpha-Kolomiktriose

Description

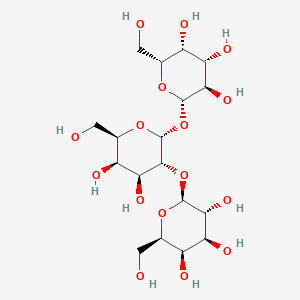

Alpha-Kolomiktriose is a trisaccharide first isolated from the roots of Actinidia kolomikta (Rupr. et Maxim.) Planch. in 1992 . Its structure was elucidated as 2,3-di-O-β-D-galactopyranosyl-α-D-galactopyranose through comprehensive spectral analysis, including $^{13}\text{C}$ NMR, $^{1}\text{H}$ NMR, IR, and EI-MS . This compound features a central α-D-galactopyranose unit with two β-D-galactopyranosyl substituents at the 2- and 3-positions (Figure 1). Such a unique linkage pattern distinguishes it from other galactose-containing oligosaccharides.

Properties

CAS No. |

145265-22-1 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-/m1/s1 |

InChI Key |

ZZQBFMYCMRVZFG-NJYLIVSUSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |

Other CAS No. |

145265-22-1 |

Synonyms |

alpha-kolomiktriose |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-Kolomiktriose belongs to the trisaccharide class, sharing functional and structural similarities with other galactooligosaccharides. Below is a detailed comparison with two functionally and structurally related compounds: raffinose and stachyose.

Table 1: Structural and Functional Comparison of this compound with Raffinose and Stachyose

Key Structural Differences

Linkage Configuration: this compound contains β-(1→2) and β-(1→3) linkages, whereas raffinose and stachyose predominantly feature α-(1→6) linkages. This difference impacts their three-dimensional conformations and interactions with enzymes like α-galactosidases . The central α-D-galactose in this compound contrasts with the α-D-glucose core in raffinose and stachyose, affecting solubility and metabolic pathways .

Biological Context: While raffinose and stachyose are well-documented as prebiotics and carbon reserves in plants, this compound’s role is speculative.

Analytical Challenges: this compound’s β-linkages complicate enzymatic hydrolysis, requiring specialized β-galactosidases for degradation. In contrast, raffinose and stachyose are more readily hydrolyzed by common α-galactosidases . Recent advancements in NMR and MS methodologies (e.g., high-resolution $^{13}\text{C}$ NMR) have improved the differentiation of such structurally similar trisaccharides .

Functional Implications

- Prebiotic Potential: Unlike raffinose and stachyose, this compound’s β-linkages may resist human digestive enzymes, enabling selective fermentation by gut microbiota—a trait advantageous for targeted prebiotic development.

- Phytochemical Significance : The compound’s presence in Actinidia kolomikta aligns with the plant’s medicinal uses, suggesting roles in antioxidant or anti-inflammatory pathways warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.